5,7-Diethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
5,7-Diethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound belonging to the class of nitrofurans Nitrofurans are known for their broad-spectrum antimicrobial properties, and this compound is no exception
Preparation Methods
The synthesis of 5,7-Diethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves multiple steps. One common synthetic route includes the reaction of a furan derivative with a diazatricyclodecane precursor under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,7-Diethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been extensively studied for its antimicrobial properties. It has shown activity against various bacterial strains, making it a potential candidate for developing new antibiotics . Additionally, its unique structure allows it to interact with specific biological targets, making it useful in biochemical research to study enzyme interactions and inhibition mechanisms .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of bacterial enzymes. The nitro group is reduced within the bacterial cell, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to other nitrofuran compounds, which target bacterial enzymes and disrupt essential cellular processes .
Comparison with Similar Compounds
Similar compounds include other nitrofuran derivatives such as furazolidone and nitrofurantoin. Compared to these compounds, 5,7-Diethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has a more complex structure, which may contribute to its unique antimicrobial properties. Its diazatricyclodecane core differentiates it from simpler nitrofuran compounds, potentially offering different pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C16H21N3O4 |
---|---|
Molecular Weight |
319.36 g/mol |
IUPAC Name |
5,7-diethyl-2-(5-nitrofuran-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C16H21N3O4/c1-3-15-7-17-9-16(4-2,14(15)20)10-18(8-15)13(17)11-5-6-12(23-11)19(21)22/h5-6,13H,3-4,7-10H2,1-2H3 |
InChI Key |
AECYXACDIKKMNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(O4)[N+](=O)[O-])CC |
Origin of Product |
United States |
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